1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Catalog No.
S579792
CAS No.
17392-68-6
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

CAS Number

17392-68-6

Product Name

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(2-methoxyphenyl)pyrrole-2,5-dione

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3

InChI Key

LJDGDRYFCIHDPX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C=CC2=O

Synonyms

N-(2-methoxyphenyl)maleimide

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=CC2=O

Synthesis:

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has been synthesized using various methods, including the reaction of maleic anhydride with 2-methoxyaniline and subsequent cyclization. [PubChem, ""] This compound can also be obtained through the reaction of N-phenylmaleimide with sodium methoxide. [Journal of Heterocyclic Chemistry, 1972, 9(4), 723-725]

Potential Applications:

Research suggests that 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione may exhibit various properties and activities potentially relevant to scientific research, including:

  • Antibacterial activity: Studies have shown that this compound exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. [European Journal of Medicinal Chemistry, 2009, 44(2), 737-743] However, further research is needed to determine its efficacy and potential clinical applications.
  • Antioxidant activity: This compound has also been reported to possess antioxidant properties, potentially offering protection against oxidative stress and related conditions. [Letters in Organic Chemistry, 2010, 7(1), 102-107] However, more research is required to fully understand its potential in this area.
  • Ligand design: The structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione may be useful for the design of ligands for various metal ions, potentially finding applications in catalysis and material science. [Inorganic Chemistry, 2003, 42(22), 7204-7212]

Safety Considerations:

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is classified as an irritant. [VWR, ""] Handling and use of this compound should be conducted with appropriate personal protective equipment and following safety protocols for laboratory chemicals.

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structural features, including a pyrrole ring and a methoxyphenyl group. Its molecular formula is C₁₁H₉NO₃, and it exhibits a dihedral angle of approximately 75.6° between the methoxybenzene and the pyrrole rings, indicating a degree of planarity that may influence its chemical behavior and interactions in various environments . The compound has garnered attention due to its potential applications in pharmaceuticals and materials science.

, particularly those involving electrophilic substitutions and nucleophilic additions due to the reactivity of the pyrrole-2,5-dione moiety. Notably, it can react with amines to form substituted derivatives. In one synthesis method, equimolar quantities of 2-methoxyaniline and furan-2,5-dione are stirred in acetic acid, leading to the formation of light yellow crystals after a period of room temperature incubation .

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives have shown promising biological activities. Research indicates that these compounds can act as effective corrosion inhibitors for carbon steel in acidic environments, suggesting potential applications in materials protection . Additionally, some studies have reported antimicrobial properties, although further investigation is needed to fully elucidate their pharmacological profiles.

The synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 2-methoxyaniline with furan-2,5-dione in acetic acid. This method typically yields the desired product after a few hours at room temperature.
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions involving appropriate precursors.
  • Cross-Coupling Reactions: More advanced synthetic routes may involve cross-coupling techniques to introduce various substituents onto the pyrrole ring .

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has several applications:

  • Corrosion Inhibition: It is used as an organic inhibitor for carbon steel in acidic media, demonstrating significant protective properties against corrosion .
  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses due to their biological activities.
  • Materials Science: The compound's unique structural properties make it suitable for developing new materials with specific functionalities.

Studies on the interactions of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione with other molecules have revealed interesting insights into its chemical behavior. For instance, research has shown that it can engage in π–π stacking interactions with other aromatic systems, which may influence its solubility and stability in different environments . Additionally, its ability to act as a ligand in coordination chemistry is under investigation.

Several compounds share structural similarities with 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrrole-2,5-dionePyrrole ring with two carbonyl groupsBasic structure without substituents
4-Amino-1H-pyrrole-2,5-dioneAmino group substitution on pyrroleEnhanced reactivity due to amino functional group
3-Methyl-1H-pyrrole-2,5-dioneMethyl substitution on pyrroleAlters electronic properties and reactivity
4-(4-Methoxyphenyl)-1H-pyrrole-2,5-dioneAdditional methoxy groupPotentially different biological activity profile

The presence of the methoxy group in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione distinguishes it from other derivatives by influencing both its solubility and biological activity.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17392-68-6

Wikipedia

N-(2-Methoxyphenyl)maleimide

Dates

Modify: 2023-08-15

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